

N1,N3-Dibenzylpropane-1,3-diamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N1,N3-Dibenzylpropane-1,3-diamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral characterization of **N1,N3-Dibenzylpropane-1,3-diamine**. This secondary diamine is a valuable building block in organic synthesis and holds potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Properties

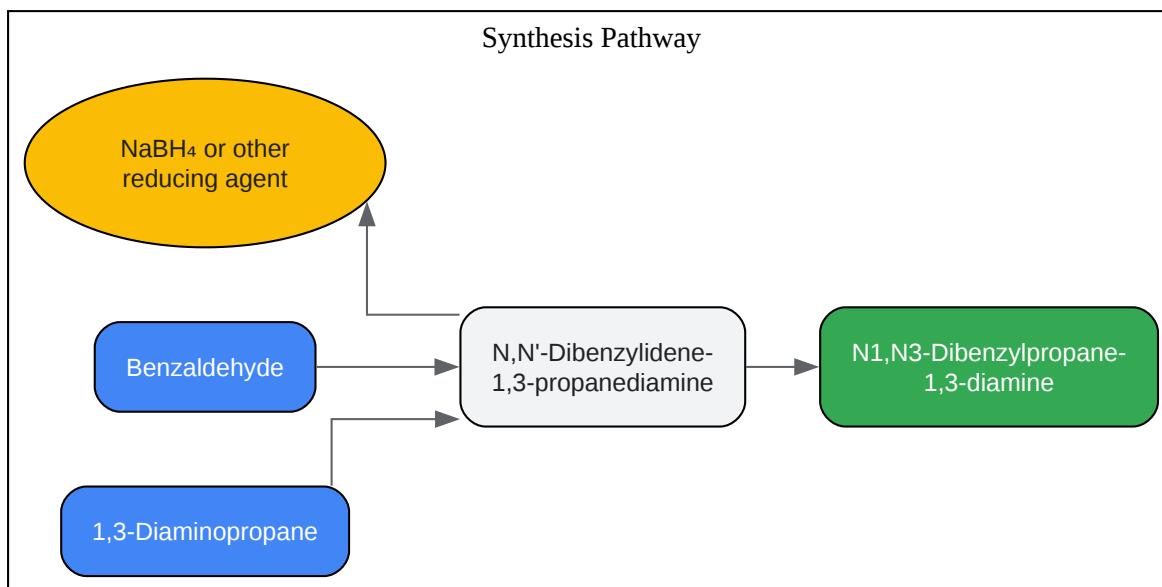
N1,N3-Dibenzylpropane-1,3-diamine, also known as N,N'-dibenzyl-1,3-propanediamine, is a symmetrically substituted diamine. Its structure features a central propane-1,3-diamine core with benzyl groups attached to both nitrogen atoms.

Property	Value	Reference
CAS Number	10239-34-6	[1] [2] [3]
Molecular Formula	C ₁₇ H ₂₂ N ₂	[1] [4]
Molecular Weight	254.37 g/mol	[1] [4]
Physical Form	Clear pale yellow oil/liquid	[1]
Boiling Point	124 °C at 0.55 Torr	[1]
Density	1.017 ± 0.06 g/cm ³ (Predicted)	[1]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[1]

Synthesis and Reaction Pathways

The synthesis of **N1,N3-Dibenzylpropane-1,3-diamine** can be achieved through several methods, with reductive amination being a common and efficient approach.

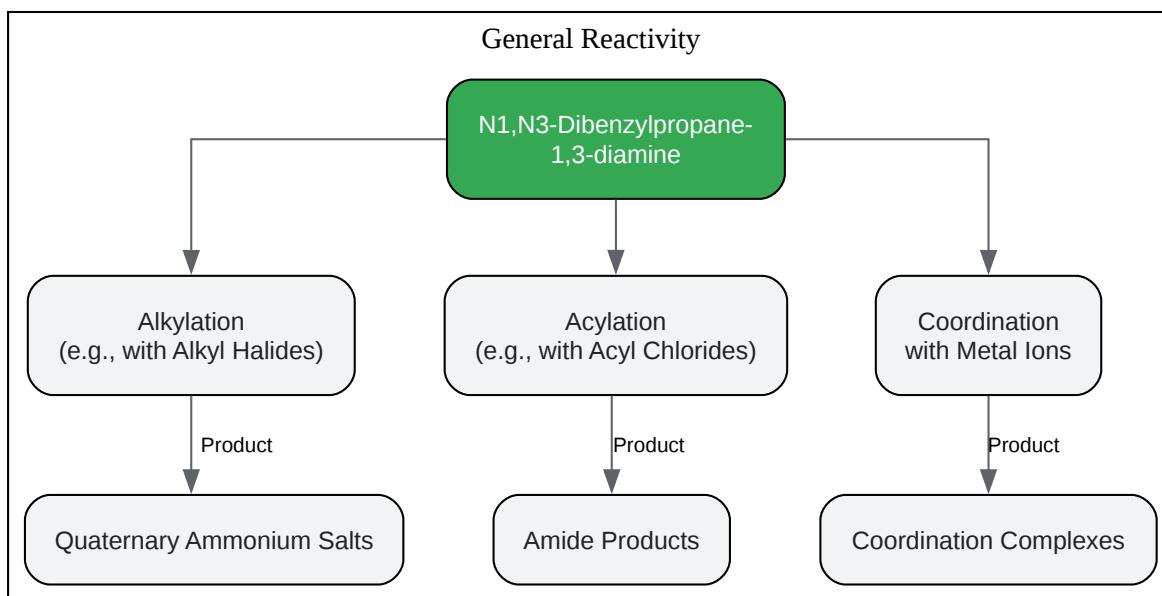
A prevalent synthesis route involves a two-step process starting from 1,3-diaminopropane and benzaldehyde. The initial reaction forms the di-Schiff base, N,N'-dibenzylidene-1,3-propanediamine, which is subsequently reduced to the desired diamine.



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Diagram 1: Synthesis of **N1,N3-Dibenzylpropane-1,3-diamine**.

As a secondary amine, **N1,N3-Dibenzylpropane-1,3-diamine** exhibits characteristic nucleophilic properties. The lone pairs of electrons on the nitrogen atoms allow it to participate in a variety of chemical transformations.



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Diagram 2: General Reactivity of N1,N3-Dibenzylpropane-1,3-diamine.

Experimental Protocols

Synthesis via Reductive Amination of a Di-Schiff Base

This protocol is adapted from an eco-friendly synthesis method.

Step 1: Synthesis of N,N'-Dibenzylidene-1,3-propanediamine (Di-Schiff Base)

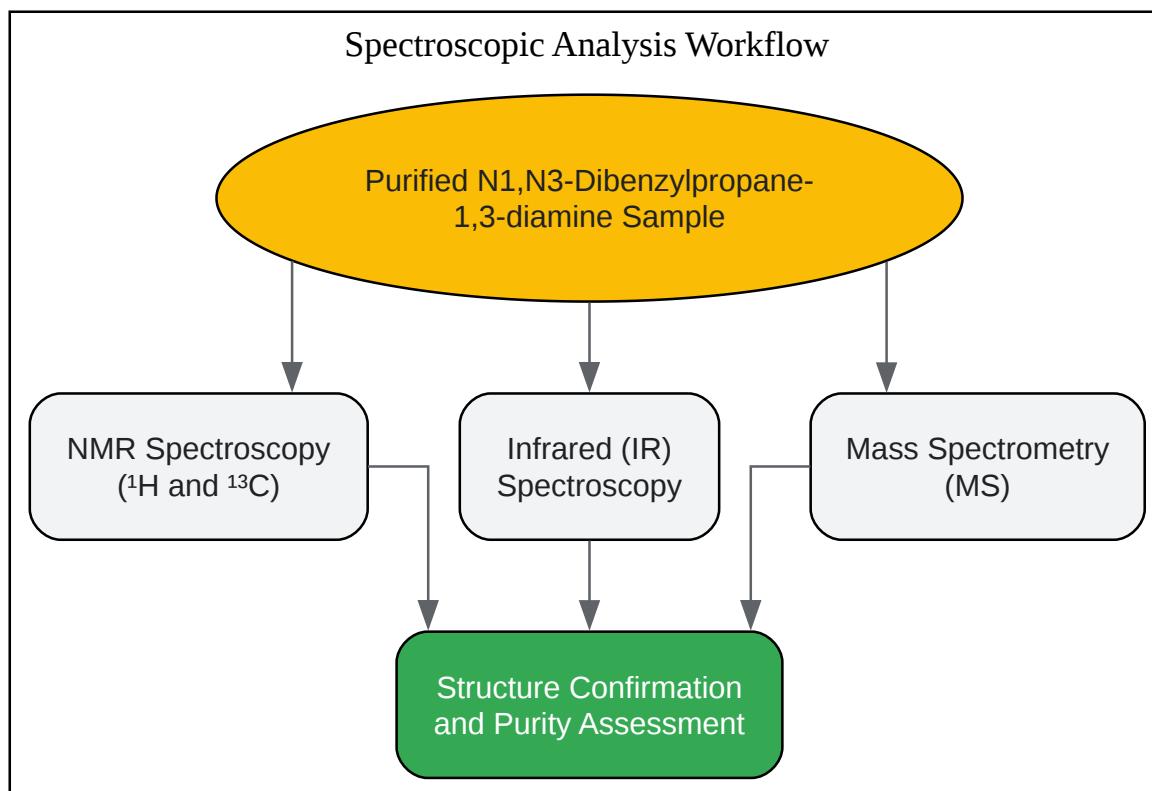
- In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol.
- Add benzaldehyde (2 equivalents) dropwise to the solution while stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of the di-Schiff base may be observed as a precipitate.

- Isolate the product by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Reduction to **N1,N3-Dibenzylpropane-1,3-diamine**

- The isolated N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) is dissolved in methanol.
- Sodium borohydride (NaBH_4) (2 equivalents) is added portion-wise to the reaction vessel.[1]
- The reaction mixture is then heated to reflux for 15 minutes.[1]
- After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.[1]
- The aqueous phase is extracted with dichloromethane.[1]
- The combined organic phases are dried over anhydrous potassium carbonate (K_2CO_3) and the solvent is removed under reduced pressure to yield the final product.[1]

Spectroscopic Characterization Workflow



[Click to download full resolution via product page](#)**Diagram 3: Workflow for Spectroscopic Characterization.****Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl_3).
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl groups, the benzylic methylene protons, the methylene protons of the propane backbone, and the N-H protons.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Signals are expected for the aromatic carbons, the benzylic carbons, and the aliphatic carbons of the propane chain.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Key absorptions to identify include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: The sample is introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Spectroscopic Data

^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.37 - 7.30	m	10H	Aromatic protons (Ar-H)
3.78	s	4H	Benzylic protons (Ar-CH ₂)
2.71	t, J = 6.8 Hz	4H	Methylene protons adjacent to N (CH ₂ -N)
1.73	q, J = 6.8 Hz	2H	Central methylene protons (CH ₂ -CH ₂ -CH ₂)
1.66	bs	2H	Amine protons (N-H)

Data obtained from a published spectrum.

¹³C NMR (Predicted)

The following are predicted chemical shifts based on the analysis of similar structures, such as N,N'-Dibenzyl ethylenediamine diacetate.

Chemical Shift (δ) ppm	Assignment
~140	Quaternary aromatic carbon (Ar-C)
~128.5	Aromatic CH (Ar-CH)
~128.2	Aromatic CH (Ar-CH)
~127.0	Aromatic CH (Ar-CH)
~54	Benzylic carbon (Ar-CH ₂)
~49	Methylene carbon adjacent to N (CH ₂ -N)
~30	Central methylene carbon (CH ₂ -CH ₂ -CH ₂)

Infrared (IR) Spectroscopy (Expected Absorptions)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, broad	N-H stretch (secondary amine)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Medium to strong	Aliphatic C-H stretch
1450 - 1600	Medium to strong	Aromatic C=C stretch
1000 - 1350	Medium	C-N stretch
690 - 770	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS) (Expected Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 254$. Key fragmentation patterns for secondary amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For **N1,N3-Dibenzylpropane-1,3-diamine**, a prominent fragment would be the tropylium ion at $m/z = 91$, resulting from the cleavage of the benzyl group.

Applications in Research and Drug Development

Diamines, including **N1,N3-Dibenzylpropane-1,3-diamine** and its derivatives, are of significant interest in medicinal chemistry and materials science.

- **Antiviral Activity:** N,N"-Dibenzyl-1,3-diaminopropane has been identified as a hepatitis C virus inhibitor.[\[1\]](#)
- **Antineoplastic Agents:** Platinum complexes of N-benzyl-1,3-propanediamine derivatives have been synthesized and investigated as potential anticancer agents.
- **Coordination Chemistry:** The two nitrogen atoms can act as ligands, coordinating with metal ions to form stable complexes. These complexes have potential applications in catalysis and materials science.

- **Building Blocks in Organic Synthesis:** The diamine scaffold is a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The presence of two reactive amine groups allows for the construction of diverse molecular architectures.^[5] Conformationally restricted diamines are particularly attractive scaffolds in drug discovery as they can pre-organize functional groups in a defined spatial manner, potentially leading to improved binding affinity with biological targets.

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